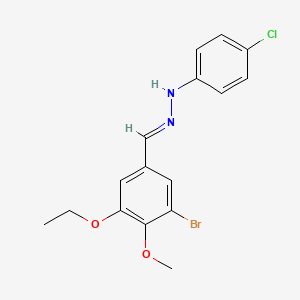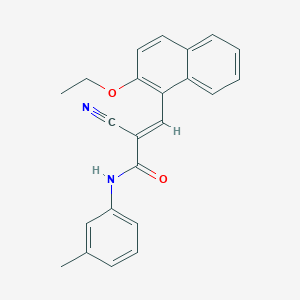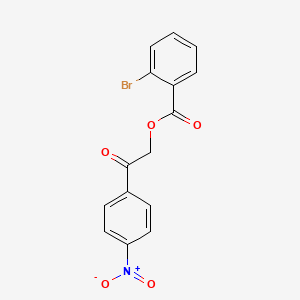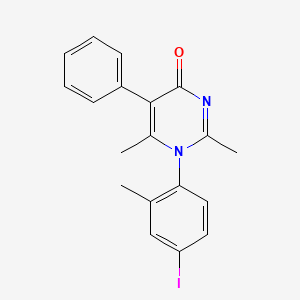![molecular formula C19H17ClN2O3S B10892417 (2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892417.png)
(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorothiophenol with 2-furyl bromide to form 5-[(4-chlorophenyl)sulfanyl]-2-furyl bromide. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the cyano-substituted furan derivative. Finally, the addition of tetrahydro-2-furanylmethylamine and subsequent dehydration leads to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{5-[(4-BROMOPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
- **(E)-3-{5-[(4-METHOXYPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
Uniqueness
(E)-3-{5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17ClN2O3S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)sulfanylfuran-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-3-6-17(7-4-14)26-18-8-5-15(25-18)10-13(11-21)19(23)22-12-16-2-1-9-24-16/h3-8,10,16H,1-2,9,12H2,(H,22,23)/b13-10+ |
InChI Key |
PLEPSQQILLBZQH-JLHYYAGUSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-ethoxy-4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10892364.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol](/img/structure/B10892366.png)
![Propan-2-yl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10892372.png)

![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10892389.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)
![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)



![3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10892414.png)
